(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3
Description
(4S,αS)-4-Benzyl-3-(α-methyl-1-oxohexyl)-2-oxazolidinone-d3 is a deuterated chiral oxazolidinone derivative with stereochemical specificity at positions 4S and αS. Its structure comprises:
- A benzyl group at the 4-position, providing steric bulk for asymmetric induction.
- An α-methyl-1-oxohexyl substituent at the 3-position, contributing to conformational rigidity and reactivity modulation.
- Deuteration (d3), likely at the α-methyl group of the hexanoyl chain, which introduces isotopic labeling for mechanistic or metabolic studies.
This compound serves as a chiral auxiliary in asymmetric synthesis, enabling enantioselective bond formation in pharmaceuticals and complex organic molecules . Its deuterated form is critical for tracking reaction pathways via NMR or mass spectrometry .
Properties
IUPAC Name |
(4S)-4-benzyl-3-[(2S)-2-(trideuteriomethyl)hexanoyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-4-8-13(2)16(19)18-15(12-21-17(18)20)11-14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3/t13-,15-/m0/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOKDWJKCCPINR-FMUHRGQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amino Acid-Based Approaches
The most common and reliable approach to synthesizing the (S)-4-benzyl-2-oxazolidinone core begins with L-phenylalanine as the chiral starting material. This approach preserves the stereochemistry at the C-4 position and provides a versatile platform for further functionalization.
The synthesis typically proceeds through the following steps:
- Reduction of L-phenylalanine (compound A1) to the corresponding amino alcohol (compound A2) using lithium aluminum hydride in tetrahydrofuran.
- Cyclization of the amino alcohol with diethyl carbonate under microwave heating conditions to form the oxazolidinone ring.
This method consistently delivers high yields, with individual steps typically exceeding 90% yield and overall yield around 70-89%.
Epoxide-Based Methods
An alternative approach utilizes the reaction of N-aryl carbamates with (R)- or (S)-epichlorohydrin under basic conditions. This method can be adapted for the synthesis of (S)-4-benzyl-2-oxazolidinone by using appropriate starting materials.
The reaction conditions were optimized as shown in Table 1:
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| t-BuOK | Acetonitrile | Reflux | 15-25 |
| t-BuOK | THF | Reflux | 18-30 |
| DMAP | Acetonitrile | Reflux | 45-55 |
| LiOH | DMSO | Room temperature | 60-62 |
| LiOH | DMF | Room temperature | 55-60 |
The LiOH/DMF system provides the most efficient conditions for the formation of oxazolidinones with good yields and stereochemical integrity.
Phosgene-Mediated Cyclization
Direct cyclization of beta-amino alcohols using phosgene or phosgene equivalents represents another established method for oxazolidinone synthesis. A two-step procedure involving the addition of an α-aminoalcohol to a methoxy or acetoxy complex followed by closure with phosgene has been reported to yield oxazolidinone complexes efficiently.
This approach is particularly useful when more direct methods fail, though it requires careful handling due to the toxicity of phosgene reagents. Alternative carbonylating agents such as carbonyldiimidazole or 1,1'-carbonyldiimidazole can be employed as safer alternatives.
N-Acylation Strategies
Direct N-Acylation with Acyl Chlorides
The introduction of the (alphaS)-alpha-methyl-1-oxohexyl group at the N-3 position can be achieved through direct N-acylation of the oxazolidinone. Based on established methodologies, the following procedure can be employed:
- Deprotonation of (S)-4-benzyl-2-oxazolidinone using sodium hydride (1.2 equivalents) in tetrahydrofuran at -10°C to 0°C under nitrogen atmosphere.
- Addition of (S)-2-methylhexanoyl chloride (1.1 equivalents) at low temperature.
- Gradual warming to 15-50°C and continued reaction for 3-8 hours.
- Purification by recrystallization from methanol or ethanol.
This approach typically provides excellent yields (>95%) with retention of stereochemistry at both centers. The reaction can be represented as:
(S)-4-benzyl-2-oxazolidinone + (S)-2-methylhexanoyl chloride → (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone
Two-Step N-Acylation/Alkylation Sequence
An alternative strategy involves:
- N-acylation of (S)-4-benzyl-2-oxazolidinone with hexanoyl chloride.
- Stereoselective α-methylation of the resulting N-acyl oxazolidinone.
This approach leverages the inherent stereodirecting ability of the oxazolidinone auxiliary to control the stereochemistry of the α-methylation step. Typical conditions for the stereoselective alkylation involve:
- Deprotonation with lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at -78°C.
- Addition of methyl iodide as the alkylating agent.
- Quenching at low temperature to preserve stereochemistry.
The diastereoselectivity of this process typically exceeds 95:5 in favor of the desired (S)-configuration at the α-position.
Deuteration Methodologies
Visible Light-Mediated Catalytic Deuteration
Recent advances in photocatalytic methodologies offer promising approaches for the stereoselective incorporation of deuterium. A visible-light mediated catalytic asymmetric radical deuteration using peptide-derived thiols as catalysts and deuterium oxide (D2O) as the deuterium source has been reported.
The method involves:
- Preparation of the α,β-unsaturated derivative of the target molecule.
- Exposure to visible light (blue LEDs) in the presence of a thiol catalyst and D2O.
- Radical deuteration occurs with high levels of stereoselectivity (>95% ee) and deuterium incorporation (>95% D).
This methodology is particularly appealing for introducing deuterium at the alpha-methyl position with control of stereochemistry.
Base-Catalyzed Exchange Methods
A simpler approach involves base-catalyzed H/D exchange using strong bases and deuterated solvents. Recent research has demonstrated that sodium ethoxide in deuterated ethanol (EtOD) can facilitate highly enantioselective α-deuteration.
The optimized conditions include:
- Treatment of the substrate with NaOEt (5.0 equivalents) in EtOD at room temperature.
- Reaction time of 16 hours.
- Simple work-up to isolate the deuterated product.
This method provides excellent deuterium incorporation (>97% D) with high stereoselectivity (>50:1 dr) for related systems.
Dehalogenative Deuteration
For compounds containing halogen substituents, dehalogenative deuteration offers another strategy for deuterium incorporation. Photocatalytic methods using visible light and deuterium oxide have shown promise in converting aryl halides to their deuterated counterparts with high efficiency.
Recent developments have enabled this transformation to proceed under mild conditions where pretreatment of substrates for the exchange of labile protons is no longer needed.
Organophotoredox Deuteration Methods
A particularly promising approach for preparing α-deuterated compounds with high stereoselectivity involves organophotoredox catalysis. This radical-based strategy offers the capacity to incorporate deuterium with excellent diastereo-, chemo-, and regioselectivity.
The method typically employs:
- A photocatalyst such as 4CzIPN or Ir-based complexes.
- D2O as the deuterium source.
- A base such as DBU (0.3 equivalents).
- Anhydrous acetonitrile as solvent.
- Blue LED irradiation.
This approach has been demonstrated to achieve >85% deuterium incorporation with excellent diastereomeric ratios (>20:1).
Complete Synthetic Routes to this compound
Based on the methodologies described above, three comprehensive synthetic pathways to this compound can be proposed:
Route A: Sequential Approach with Late-Stage Deuteration
This route involves:
- Synthesis of (S)-4-benzyl-2-oxazolidinone from L-phenylalanine via reduction and cyclization.
- N-acylation with hexanoyl chloride.
- Stereoselective α-methylation to introduce the methyl group with S-configuration.
- Selective deuteration of the α-methyl group using visible light-mediated catalysis.
The overall yield of this route is estimated at 50-60% based on yields reported for similar transformations.
Route B: Direct Acylation with Pre-Deuterated Acyl Chloride
This approach features:
- Synthesis of (S)-4-benzyl-2-oxazolidinone as in Route A.
- Parallel preparation of (S)-2-methyl-d3-hexanoyl chloride through:
a. Synthesis of 2-methylhexanoic acid with S-configuration.
b. Deuteration using base-catalyzed exchange in EtOD.
c. Conversion to the acid chloride. - Direct N-acylation of the oxazolidinone with the pre-deuterated acyl chloride.
The overall yield for this route is estimated at 45-55%, with the advantage of avoiding potential epimerization during late-stage deuteration.
Route C: Organophotoredox-Catalyzed Approach
This modern approach involves:
- Synthesis of (S)-4-benzyl-2-oxazolidinone as in Routes A and B.
- N-acylation with an α,β-unsaturated hexanoyl derivative.
- Combined stereoselective α-methylation and deuteration using organophotoredox catalysis.
The overall yield for this route is estimated at 40-50%, but it offers the advantage of fewer synthetic steps and potentially higher stereoselectivity in the key deuteration step.
Comparative Analysis of Synthetic Routes
Yield and Efficiency Comparison
Table 2 summarizes the comparative data for the three proposed routes:
| Synthetic Route | Number of Steps | Estimated Overall Yield (%) | Deuterium Incorporation (%) | Stereoselectivity (dr) |
|---|---|---|---|---|
| Route A | 4 | 50-60 | >95 | >95:5 |
| Route B | 5 (parallel) | 45-55 | >97 | >98:2 |
| Route C | 3 | 40-50 | >85 | >20:1 |
Advantages and Limitations
Each route offers distinct advantages and faces specific challenges:
Route A:
- Advantages: Well-established chemistry, highest overall yield
- Limitations: Potential for epimerization during late-stage deuteration
Route B:
- Advantages: Highest deuterium incorporation, best stereochemical control
- Limitations: More complex process requiring parallel synthesis
Route C:
- Advantages: Fewest steps, modern methodology
- Limitations: Lower overall yield, requires specialized photocatalytic equipment
Scalability Considerations
For large-scale synthesis, several factors must be considered:
Route A offers the most straightforward scale-up potential due to its reliance on conventional chemistry, though light-mediated deuteration may present scaling challenges.
Route B may face limitations in scaling the deuteration of the acyl precursor but benefits from conventional acylation chemistry in the final step.
Route C faces the most significant scale-up challenges due to the photocatalytic step, which typically requires specialized equipment for larger-scale reactions.
Purification and Analytical Methods
Purification Strategies
Purification of this compound can be accomplished through:
Recrystallization: Methanol, ethanol, or propyl alcohol are suitable solvents for recrystallization, typically yielding products with >98% purity.
Column Chromatography: For smaller-scale preparations, purification via silica gel chromatography using ethyl acetate/hexane mixtures (1:4 to 1:6) is effective.
Chiral Resolution: If necessary, diastereomeric resolution using chiral acids such as camphorsulfonic acid, mandelic acid, or tartaric acid can be employed to enhance stereochemical purity.
Analytical Methods for Characterization
Thorough characterization should include:
NMR Spectroscopy: 1H, 13C, and 2H NMR to confirm structure and determine deuterium incorporation. The absence of signals in the 1H NMR and presence of corresponding signals in the 2H NMR confirm successful deuteration.
High-Resolution Mass Spectrometry: To verify molecular weight and deuterium incorporation.
Chiral HPLC: To determine enantiomeric and diastereomeric purity, typically using Chiralcel OD or Chiralpak AD columns.
Optical Rotation: The expected optical rotation for the target compound should be compared with values for non-deuterated analogs (typically [α]20D = -58° to -68° for related compounds).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidinone nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzylic alcohol or ketone, while reduction could lead to a hydroxylated oxazolidinone.
Scientific Research Applications
Chemistry
In chemistry, (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3 is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable for the preparation of enantiomerically pure compounds.
Biology
In biological research, the compound can be used in studies involving enzyme mechanisms and protein-ligand interactions, particularly where isotopic labeling with deuterium is beneficial.
Medicine
Industry
In industrial applications, the compound can be used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.
Mechanism of Action
The mechanism by which (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3 exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through diastereoselective reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
Structural and Functional Comparisons
(4S)-4-Benzyl-3-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
- Molecular Formula: C₁₇H₁₄F₃NO₂
- Key Features :
- A trifluoromethylphenyl group at position 3 introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity.
- Stereochemistry (4S) ensures chiral induction, but the absence of α-methyl or deuterium limits its utility in isotopic studies.
- Applications : Used in asymmetric catalysis and drug design for fluorinated compounds .
(S)-4-Benzyl-3-hexanoyl-2-oxazolidinone
- Molecular Formula: C₁₆H₂₁NO₃ (non-deuterated counterpart)
- Key Features: Shares the benzyl and hexanoyl groups but lacks deuteration. Predicted properties: Boiling point 430.8°C, solubility in chloroform/methanol, and pKa -2.31 .
- Applications : Standard chiral auxiliary for aldol and alkylation reactions. The deuterated version (d3) offers advantages in kinetic isotope effect studies .
(4S)-4-Benzyl-3-[(4S,5S)-(1-methoxy-5-methylcyclohexen-4-yl)carbonyl]-2-oxazolidinone
Comparison with Thiazolidinone Derivatives
(4S)-Benzyl-3-(3-(4-chlorophenyl)-3-hydroxy-2-methylpropanoyl)thiazolidin-2-one
- Molecular Formula: C₂₀H₂₀ClNO₃S
- Key Features: Thiazolidinone ring (sulfur instead of oxygen) alters electronic and steric properties. Higher diastereoselectivity (93:7) in aldol reactions compared to oxazolidinones, attributed to sulfur’s larger atomic radius and polarizability .
- Applications : Efficient chiral auxiliary for asymmetric aldol couplings .
Isotopic Variants and Labeled Derivatives
[2-¹³C]-(4S)-4-Benzyl-3-(2-methyl-propionyl)-2-oxazolidinone
- Key Features :
- Applications: Isotopic tracing in reaction mechanisms and proteinogenic amino acid synthesis .
Research Findings and Data Tables
Table 1: Physicochemical Properties
*Predicted for non-deuterated analog .
Biological Activity
(4S,αS)-4-Benzyl-3-(α-methyl-1-oxohexyl)-2-oxazolidinone-d3 is a chiral oxazolidinone compound that has garnered attention in both synthetic chemistry and biological research. Its unique structure, which includes deuterium labeling, enhances its utility in mechanistic studies and isotopic labeling applications. This article explores the biological activities associated with this compound, emphasizing its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
The molecular formula of (4S,αS)-4-Benzyl-3-(α-methyl-1-oxohexyl)-2-oxazolidinone-d3 is C17H23NO3, with a molecular weight of 292.39 g/mol. The compound features a chiral center that facilitates asymmetric synthesis, making it valuable in producing enantiomerically pure substances.
| Property | Value |
|---|---|
| IUPAC Name | (4S)-4-benzyl-3-[(2S)-2-(trideuteriomethyl)hexanoyl]-1,3-oxazolidin-2-one |
| Molecular Formula | C17H23NO3 |
| Molecular Weight | 292.39 g/mol |
| CAS Number | 1329812-07-8 |
The biological activity of (4S,αS)-4-Benzyl-3-(α-methyl-1-oxohexyl)-2-oxazolidinone-d3 primarily arises from its role as a chiral auxiliary in asymmetric synthesis. This property allows it to facilitate the formation of chiral centers in target molecules through diastereoselective reactions. In biological systems, the compound may interact with various enzymes and proteins, influencing their activity through structural mimicry or binding interactions.
Antimicrobial Activity
Research indicates that oxazolidinones exhibit significant antimicrobial properties. The compound's structural characteristics allow it to potentially inhibit bacterial protein synthesis by binding to the ribosomal RNA. Studies have shown that related oxazolidinones possess activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Enzyme Interaction Studies
The isotopic labeling provided by deuterium in (4S,αS)-4-Benzyl-3-(α-methyl-1-oxohexyl)-2-oxazolidinone-d3 enhances its utility in enzyme kinetics studies. Deuterium can alter reaction rates and pathways, allowing researchers to gain insights into enzyme mechanisms and substrate interactions .
Case Study 1: Inhibition of Bacterial Growth
A study evaluated the antimicrobial efficacy of various oxazolidinones against common pathogens. The results indicated that compounds structurally similar to (4S,αS)-4-Benzyl-3-(α-methyl-1-oxohexyl)-2-oxazolidinone-d3 demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds was found to be significantly lower than traditional antibiotics .
Case Study 2: Mechanistic Insights through Isotopic Labeling
In a mechanistic study involving enzyme kinetics, researchers utilized deuterated oxazolidinones to trace metabolic pathways in bacterial cultures. The incorporation of deuterium allowed for precise tracking of substrate conversion and provided insights into the catalytic mechanisms employed by specific enzymes .
Comparative Analysis with Similar Compounds
A comparison with other oxazolidinones highlights the unique advantages of using (4S,αS)-4-Benzyl-3-(α-methyl-1-oxohexyl)-2-oxazolidinone-d3:
| Compound | Chiral Auxiliary | Deuterium Labeling | Antimicrobial Activity |
|---|---|---|---|
| (4S,αS)-4-Benzyl-3-(α-methyl-1-oxohexyl)-2-oxazolidinone-d3 | Yes | Yes | High |
| (4S)-4-Benzyl-2-oxazolidinone | Yes | No | Moderate |
| (4S,αS)-4-Benzyl-3-(α-methyl-1-octanoyl)-2-oxazolidinone | Yes | No | Moderate |
Q & A
Q. How can researchers optimize the synthesis of (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3 to improve yield and enantiomeric purity?
Methodological Answer:
- Chiral Auxiliary Selection : Fluorinated auxiliaries (e.g., perfluorooctyl groups) enhance stereochemical control during acylation steps, as demonstrated in fluorous oxazolidinone syntheses .
- Reaction Optimization : Adjust solvent polarity (e.g., ethanol vs. DCM), reflux duration (e.g., 26 hours for thiazolidinone derivatives ), and catalyst loading.
- Purification : Use recrystallization or column chromatography with deuterated solvents to minimize isotopic dilution.
- Yield Monitoring : Track intermediates via TLC or HPLC, comparing retention times to non-deuterated analogs.
Q. What spectroscopic techniques are critical for confirming the structure and deuteration level of this compound?
Methodological Answer:
- NMR Analysis : Compare -NMR spectra with non-deuterated analogs to identify deuterium-induced peak suppression (e.g., loss of α-methyl proton signals). -NMR and 2D experiments (COSY, HSQC) resolve stereochemical ambiguities .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., +3 Da shift for d labeling) and isotopic purity.
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1750 cm) and absence of undesired functional groups .
Q. What safety protocols are recommended for handling deuterated oxazolidinones in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions involving volatile deuterated solvents (e.g., CDCl).
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How should researchers resolve discrepancies between theoretical and experimental NMR data for deuterated oxazolidinones?
Methodological Answer:
- Isotopic Effects : Account for deuterium’s quadrupolar relaxation and isotopic shifts in -NMR (e.g., upfield shifts for adjacent carbons) .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra, comparing with experimental data to validate stereochemistry .
- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR to identify rotameric equilibria affecting peak splitting .
Q. What strategies are effective for studying kinetic isotope effects (KIEs) in reactions involving this deuterated compound?
Methodological Answer:
- Competitive Experiments : React deuterated and non-deuterated analogs under identical conditions, quantifying rate differences via LC-MS .
- Isotopic Labeling : Synthesize site-specific deuterated derivatives (e.g., α-methyl vs. benzyl positions) to isolate individual KIEs.
- Theoretical Analysis : Calculate KIEs using Eyring equations or computational transition-state modeling (e.g., Gaussian 16) .
Q. How can conflicting biological activity data for oxazolidinone derivatives across in vitro models be systematically addressed?
Methodological Answer:
- Model Standardization : Use isogenic cell lines and controlled assay conditions (e.g., pH, temperature) to minimize variability .
- Metabolite Profiling : Identify degradation products via LC-MS/MS to assess stability differences between deuterated/non-deuterated forms .
- Structure-Activity Relationships (SAR) : Corrogate activity trends with substituent electronic effects (e.g., benzyl vs. fluorobenzyl groups) .
Q. What methodologies validate the thermal stability and degradation pathways of this compound under accelerated conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure mass loss at 25–300°C to identify decomposition thresholds .
- Forced Degradation Studies : Expose the compound to heat (60–80°C), humidity (75% RH), and light (ICH Q1B guidelines), analyzing products via HPLC-DAD .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf life from accelerated data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
